molecular formula C16H19NO2 B5367400 2-methyl-N-[1-(4-methylphenyl)propyl]furan-3-carboxamide

2-methyl-N-[1-(4-methylphenyl)propyl]furan-3-carboxamide

Cat. No.: B5367400
M. Wt: 257.33 g/mol
InChI Key: QWWOFTXEPBKODP-UHFFFAOYSA-N
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Description

2-methyl-N-[1-(4-methylphenyl)propyl]furan-3-carboxamide is an organic compound with the molecular formula C16H19NO2 It is a furan derivative, characterized by the presence of a furan ring substituted with a carboxamide group and a 4-methylphenylpropyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methyl-N-[1-(4-methylphenyl)propyl]furan-3-carboxamide typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 2-methylfuran and 4-methylphenylpropylamine.

    Amidation Reaction: The 2-methylfuran is reacted with 4-methylphenylpropylamine in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and a catalyst like DMAP (4-dimethylaminopyridine) to form the desired carboxamide.

Industrial Production Methods

In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials and reagents.

    Optimized Reaction Conditions: Employing optimized reaction conditions, such as controlled temperature and pressure, to maximize yield and purity.

    Purification: Implementing purification techniques like recrystallization or chromatography to isolate the final product.

Chemical Reactions Analysis

Types of Reactions

2-methyl-N-[1-(4-methylphenyl)propyl]furan-3-carboxamide can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carboxamide group can be reduced to form the corresponding amine.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used under acidic conditions.

    Reduction: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are commonly employed.

    Substitution: Electrophilic reagents like bromine (Br2) or nitric acid (HNO3) can be used for substitution reactions.

Major Products

    Oxidation: Formation of furan-2,3-dione derivatives.

    Reduction: Formation of the corresponding amine.

    Substitution: Formation of brominated or nitrated derivatives.

Scientific Research Applications

2-methyl-N-[1-(4-methylphenyl)propyl]furan-3-carboxamide has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Explored for its potential therapeutic applications, such as in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-methyl-N-[1-(4-methylphenyl)propyl]furan-3-carboxamide involves its interaction with specific molecular targets and pathways:

    Molecular Targets: The compound may interact with enzymes or receptors involved in biological processes.

    Pathways: It may modulate signaling pathways related to inflammation, microbial growth, or other physiological functions.

Comparison with Similar Compounds

Similar Compounds

    2-methyl-N-[1-(4-methylphenyl)propyl]furan-2-carboxamide: A structural isomer with the carboxamide group at a different position on the furan ring.

    2-methyl-N-[1-(4-methylphenyl)propyl]thiophene-3-carboxamide: A thiophene analog with a sulfur atom replacing the oxygen in the furan ring.

    2-methyl-N-[1-(4-methylphenyl)propyl]pyrrole-3-carboxamide: A pyrrole analog with a nitrogen atom in the ring structure.

Uniqueness

2-methyl-N-[1-(4-methylphenyl)propyl]furan-3-carboxamide is unique due to its specific substitution pattern and the presence of the furan ring, which imparts distinct chemical and biological properties compared to its analogs.

This detailed article provides a comprehensive overview of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds

Properties

IUPAC Name

2-methyl-N-[1-(4-methylphenyl)propyl]furan-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H19NO2/c1-4-15(13-7-5-11(2)6-8-13)17-16(18)14-9-10-19-12(14)3/h5-10,15H,4H2,1-3H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QWWOFTXEPBKODP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC=C(C=C1)C)NC(=O)C2=C(OC=C2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

257.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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